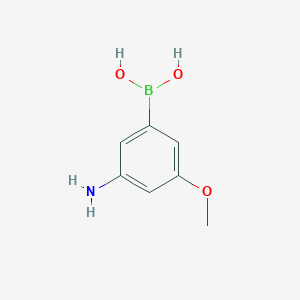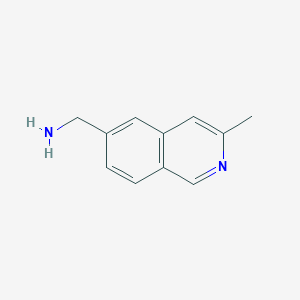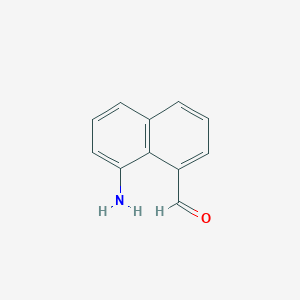
1-Aminonaphthalene-8-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminonaphthalene-8-carboxaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the 1-position and a formyl group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-8-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to introduce the formyl group at the 8-position of 1-naphthylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-Aminonaphthalene-8-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces 1-aminonaphthalene-8-carboxylic acid.
Reduction: Yields 1-aminonaphthalene-8-methanol.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
1-Aminonaphthalene-8-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-aminonaphthalene-8-carboxaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aldehyde group can undergo condensation reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
相似化合物的比较
Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
属性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
8-aminonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H,12H2 |
InChI 键 |
MDRJCMZWDZFBGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
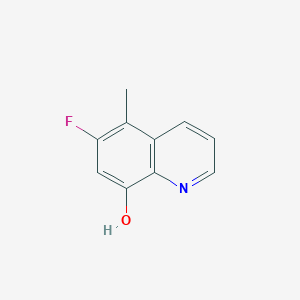
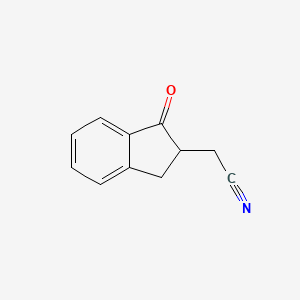

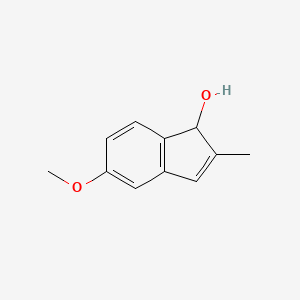
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
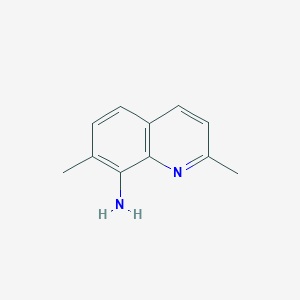
![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)
